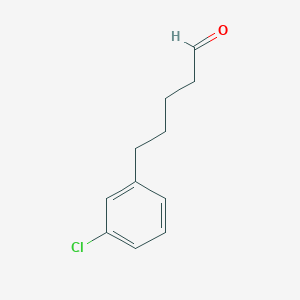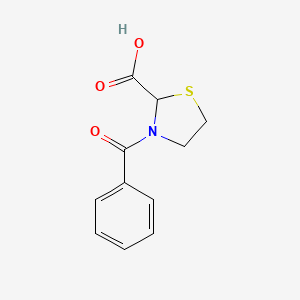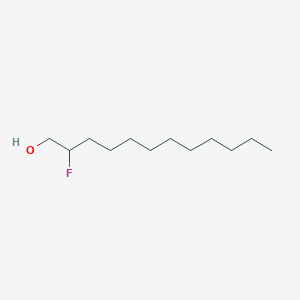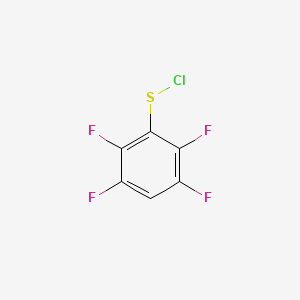![molecular formula C22H18O6 B14307653 Bis[4-(hydroxymethyl)phenyl] benzene-1,4-dicarboxylate CAS No. 115218-91-2](/img/structure/B14307653.png)
Bis[4-(hydroxymethyl)phenyl] benzene-1,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[4-(hydroxymethyl)phenyl] benzene-1,4-dicarboxylate is an organic compound characterized by its unique structure, which includes two 4-(hydroxymethyl)phenyl groups attached to a benzene-1,4-dicarboxylate core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis[4-(hydroxymethyl)phenyl] benzene-1,4-dicarboxylate typically involves the esterification of terephthalic acid with 4-(hydroxymethyl)phenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid can be used to accelerate the esterification reaction. The process is optimized to ensure high purity and yield, often involving purification steps like recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Bis[4-(hydroxymethyl)phenyl] benzene-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehyde or carboxylic acid groups.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of bis[4-(formyl)phenyl] benzene-1,4-dicarboxylate or bis[4-(carboxy)phenyl] benzene-1,4-dicarboxylate.
Reduction: Formation of bis[4-(hydroxymethyl)phenyl] benzene-1,4-dimethanol.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Bis[4-(hydroxymethyl)phenyl] benzene-1,4-dicarboxylate is used as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical transformations makes it valuable in organic synthesis and polymer chemistry.
Biology and Medicine
In biological and medical research, this compound can be used to develop new pharmaceuticals. Its structural features allow for the exploration of interactions with biological targets, potentially leading to the discovery of new drugs or therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and resins. Its properties contribute to the development of materials with specific mechanical and chemical characteristics.
Wirkmechanismus
The mechanism by which Bis[4-(hydroxymethyl)phenyl] benzene-1,4-dicarboxylate exerts its effects depends on its application. In chemical reactions, its reactivity is influenced by the electron-donating and electron-withdrawing groups attached to the aromatic rings. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis[4-(hydroxymethyl)phenyl] methane-1,4-dicarboxylate
- Bis[4-(hydroxymethyl)phenyl] ethane-1,2-dicarboxylate
- Bis[4-(hydroxymethyl)phenyl] propane-1,3-dicarboxylate
Uniqueness
Bis[4-(hydroxymethyl)phenyl] benzene-1,4-dicarboxylate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in different fields.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Eigenschaften
CAS-Nummer |
115218-91-2 |
|---|---|
Molekularformel |
C22H18O6 |
Molekulargewicht |
378.4 g/mol |
IUPAC-Name |
bis[4-(hydroxymethyl)phenyl] benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C22H18O6/c23-13-15-1-9-19(10-2-15)27-21(25)17-5-7-18(8-6-17)22(26)28-20-11-3-16(14-24)4-12-20/h1-12,23-24H,13-14H2 |
InChI-Schlüssel |
FSKQKHRBQUUIJF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CO)OC(=O)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-4-[(prop-1-en-2-yl)oxy]benzene](/img/structure/B14307573.png)


![7-Oxa-1-azaspiro[4.5]decan-4-ol, 10-bromo-1-[(4-methylphenyl)sulfonyl]-, [4a,5a(R*)]-(9CI)](/img/structure/B14307590.png)




![1,4,8,11-Tetraazacyclotetradecane-5,7-dione, 6-[(4-nitrophenyl)methyl]-](/img/structure/B14307610.png)

![Bicyclo[4.1.0]hepta-1(6),3-diene-2,5-dione](/img/structure/B14307635.png)
![2,2'-[5,8-Dihydronaphthalene-1,4-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14307642.png)

![8-[2-(4-Dodecylphenyl)-2-oxoethoxy]quinoline-2-carboxylic acid](/img/structure/B14307663.png)
